molecular formula C10H7F3O3 B1300812 4-(Trifluoromethoxy)cinnamic acid CAS No. 783-13-1

4-(Trifluoromethoxy)cinnamic acid

Cat. No. B1300812
CAS RN: 783-13-1
M. Wt: 232.16 g/mol
InChI Key: RNYVTJANWYBGPW-ZZXKWVIFSA-N
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Description

4-(Trifluoromethoxy)cinnamic Acid is a chemical compound with the CAS Number: 783-13-1 and Molecular Weight: 232.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)cinnamic Acid is represented by the Inchi Code: 1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ .


Chemical Reactions Analysis

One study suggests that cinnamic acid derivatives, such as 4-(Trifluoromethoxy)cinnamic acid, undergo a [2+2] photodimerization reaction to yield a product with a cyclobutane framework .


Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)cinnamic Acid is a solid substance at room temperature . It has a molecular weight of 232.16 .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Aromatic Compounds

4-(Trifluoromethoxy)cinnamic acid is used in the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds are achieved through the deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids using sulfur tetrafluoride. The resulting products are valuable in the preparation of novel fluorinated amino acids, anilines, and aliphatic amines, which are important building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Crystal Structure Analysis

The crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, showcasing its behavior in different temperature conditions. Differential scanning calorimetry revealed that this compound undergoes a reversible phase transition at around 132/131 K. The study of its crystal structure at various temperatures has provided insights into its physicochemical properties, highlighting its potential in various scientific applications (Howard & Sparkes, 2008).

Antioxidant and Anticancer Properties

Cinnamic acids, including 4-(Trifluoromethoxy)cinnamic acid derivatives, have been explored for their antioxidant, anti-inflammatory, and cytotoxic properties. The study involving the synthesis of simple cinnamic acids by Knoevenagel condensation reactions has shown significant results in antioxidant assays. These compounds have also been assessed for their antitumor properties, indicating their potential in therapeutic applications (Pontiki et al., 2014).

Applications in Organic Synthesis

4-(Trifluoromethoxy)cinnamic acid is also significant in the realm of organic synthesis. Its derivatives have been used in the preparation of various compounds, such as dihydrocoumarins and dihydroquinolones. This highlights the versatility of 4-(Trifluoromethoxy)cinnamic acid in contributing to the synthesis of a wide range of organic compounds, which can have various applications in different scientific fields (Li, Foresee, & Tunge, 2005).

Role in Plant Biochemistry

In plant biochemistry, cinnamic acid derivatives, including 4-(Trifluoromethoxy)cinnamic acid, have been studied for their interaction with enzymes like cinnamate 4-hydroxylase. These studies help in understanding the biochemical pathways in plants and can lead to the development of novel agricultural chemicals or treatments (Chen, Jiang, & Morgan, 2007).

Safety And Hazards

The safety data sheet for 4-(Trifluoromethoxy)cinnamic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

Cinnamic acid derivatives, including 4-(Trifluoromethoxy)cinnamic acid, are being investigated for their potential therapeutic properties . For example, 4-hydroxycinnamic acid, a derivative of cinnamic acid, has been widely tested as a new drug candidate for the treatment of hyperpigmentation . It is possible that 4-(Trifluoromethoxy)cinnamic acid and other cinnamic acid derivatives could be further explored for their potential medicinal properties in the future .

properties

IUPAC Name

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVTJANWYBGPW-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)cinnamic acid

CAS RN

783-13-1
Record name 4-(Trifluoromethoxy)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WH Parsons, RR Calvo, W Cheung… - Journal of medicinal …, 2015 - ACS Publications
Reported herein is the design, synthesis, and pharmacologic characterization of a class of TRPV1 antagonists constructed on a benzo[d]imidazole platform that evolved from a biaryl …
Number of citations: 19 pubs.acs.org

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